2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
Description
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is a substituted acetamide derivative characterized by two phenyl rings: one substituted with a meta-chlorine atom and another linked to a dimethylaminoethyl side chain via an amide bond. Its molecular formula is C₁₇H₁₈ClN₂O (calculated molecular weight: 300.8 g/mol).
Properties
CAS No. |
102585-44-4 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)12-11-20-18(22)17(14-7-4-3-5-8-14)15-9-6-10-16(19)13-15/h3-10,13,17H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
TWXIHSIUMYSRKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The compound 2-(m-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is typically synthesized via the formation of an amide bond between a substituted phenylacetic acid derivative and a 2-(dimethylamino)ethylamine moiety. The key steps involve:
- Activation of the carboxylic acid group of the phenylacetic acid derivative.
- Nucleophilic substitution by the aminoethyl component.
- Purification of the final amide product.
This general approach is consistent with standard amide synthesis techniques in organic chemistry.
Specific Preparation Methodologies
Amidation via Carbodiimide Coupling (Steglich Esterification Variant)
A well-documented method involves using carbodiimide reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of catalytic 4-(dimethylamino)pyridine (DMAP) to activate the carboxylic acid intermediate. The activated intermediate then reacts with the amine to form the target amide.
- Procedure Example:
- Dissolve the 2-(m-chlorophenyl)-2-phenylacetic acid derivative in dry dichloromethane.
- Add EDC and DMAP at 0 °C and stir for 1 hour to form the active ester intermediate.
- Add 2-(dimethylamino)ethylamine and stir at room temperature for 24 hours.
- Work-up includes washing with acidic and basic aqueous solutions, drying, and purification by recrystallization or chromatography.
This method provides high yields (often >85%) and product purity, with mild reaction conditions and minimal side reactions.
Direct Amidation Using Thionyl Chloride Activation
Another approach involves converting the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by reaction with the amine.
- Procedure Example:
- React 2-(m-chlorophenyl)-2-phenylacetic acid with thionyl chloride in a nonpolar organic solvent (e.g., cyclohexane) under reflux to form the acid chloride intermediate.
- After removal of excess thionyl chloride, add 2-(dimethylamino)ethylamine to the acid chloride solution at controlled temperature (5–25 °C).
- Stir to complete amidation, then isolate the product by crystallization and filtration.
This one-pot method achieves high purity (>99.8%) and excellent yields (>90%) with environmentally friendly solvent choices and avoids phosphorus-containing byproducts common in other chlorinating agents.
Metal-Catalyzed Coupling and Alternative Methods
Some recent studies have explored metal-catalyzed coupling reactions to assemble α-ketoamides and related compounds, which may be adapted for similar amide syntheses. These methods often use mild metal catalysts and proceed under relatively mild conditions, offering an alternative to carbodiimide or acid chloride routes.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Carbodiimide Coupling (EDC/DMAP) | EDC, DMAP, DCM, 0 °C to RT, 24 h | 85–91 | >95 | Mild conditions, high selectivity | Requires dry solvents, cost of reagents |
| Thionyl Chloride Activation | Thionyl chloride, cyclohexane, reflux, 5–25 °C | 90–94 | >99.8 | One-pot, environmentally friendly | Handling of thionyl chloride |
| Metal-Catalyzed Coupling | Metal catalyst, mild heating, various solvents | 70–85 | ~90 | Mild, potentially greener | Catalyst cost, optimization needed |
Analytical and Characterization Data
- Melting Point: Approximately 61–62 °C for related phenylacetamide derivatives.
- NMR Spectroscopy:
- ^1H NMR (500 MHz, CDCl_3) typically shows characteristic amide proton singlets near δ 8.9–9.0 ppm.
- Aromatic protons appear in δ 7.0–8.0 ppm range.
- Dimethylamino protons resonate near δ 2.2–2.5 ppm.
- Infrared Spectroscopy (IR):
- Strong amide C=O stretch around 1648–1700 cm^−1.
- NH stretch bands observed at 3200–3450 cm^−1.
- Chromatography: Purification often achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures or recrystallization from ethyl acetate/hexane.
Chemical Reactions Analysis
Types of Reactions
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies. The primary areas of application include:
- Antimicrobial Activity : Exhibits effectiveness against various pathogens.
- Cytotoxicity : Shows selective toxicity towards cancer cell lines.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the journal MDPI explored the antimicrobial efficacy of compounds related to 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide. The findings demonstrated that structural modifications significantly enhanced antimicrobial activity against gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for similar compounds.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents. The mechanisms through which the compound exerts its effects are hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.
Research Findings
The compound's diverse biological activities have led to its exploration in several research domains:
- Antimicrobial Research : Investigations have shown that derivatives can effectively target bacterial infections, particularly those caused by resistant strains.
- Cancer Therapeutics : The selective cytotoxicity towards cancer cells indicates potential for further development as a chemotherapeutic agent.
- Neuropharmacology : Its ability to inhibit acetylcholinesterase suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations
Substituent Position and Bioactivity: The m-chlorophenyl group in the target compound contrasts with the 4-bromophenyl group in the antimicrobial analog , suggesting halogen position (meta vs. para) influences target specificity. Dimethylaminoethyl vs. diethylaminoethyl (): The shorter alkyl chain in the target may reduce steric hindrance, enhancing receptor interaction compared to bulkier diethyl derivatives .
Application Divergence: Pesticide analogs like alachlor () prioritize lipophilic substituents (e.g., 2,6-dimethylphenyl) for soil retention, whereas the target’s dimethylaminoethyl group hints at CNS activity due to structural parallels with neuroactive agents (e.g., ) .
Research Findings and Implications
- Antimicrobial Potential: N-Substituted 2-phenylacetamides (e.g., ) show structural mimicry of benzylpenicillin, suggesting the target compound’s chlorine and dimethylamino groups could augment antimicrobial efficacy .
- CNS Activity: The dimethylaminoethyl side chain is common in neuroactive drugs (e.g., antidepressants), implying the target may interact with neurotransmitter transporters or receptors .
- Pesticide vs. Pharmaceutical Design: While alachlor derivatives prioritize stability and hydrophobicity, pharmaceutical analogs balance lipophilicity and solubility via polar side chains (e.g., dimethylaminoethyl) .
Biological Activity
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide, commonly referred to as a phenylacetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C18H21ClN2O
- Molecular Weight : 316.825 g/mol
- CAS Number : 102585-44-4
The compound features a chlorophenyl group and a dimethylaminoethyl side chain, which are critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various phenylacetamide derivatives, including the target compound. The following table summarizes the anticancer activity observed in different studies:
| Study | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Study A | A549 | 20 | Moderate activity compared to standard drugs |
| Study B | HeLa | 15 | Significant cytotoxicity observed |
| Study C | MCF-7 | 25 | Lower activity than expected |
In a comparative study, the compound demonstrated moderate cytotoxicity against A549 lung cancer cells, with an IC50 value indicating significant potential for further development as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It showed promising results against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4 | Effective |
| Escherichia coli | 8 | Moderate |
| Pseudomonas aeruginosa | 16 | Weak |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of phenylacetamide derivatives in treating lung cancer indicated that the target compound exhibited significant cytotoxicity against A549 cells. The study utilized an MTT assay to measure cell viability post-treatment, revealing a reduction in viability by approximately 60% at a concentration of 100 µM after 24 hours .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound effectively inhibited bacterial growth at MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
Q & A
Q. Why do batch-to-batch variations occur in crystallinity?
- Methodological Answer :
- Solvent Polymorphism : Test recrystallization in solvents with varying polarity (e.g., ethanol vs. ethyl acetate) .
- Seeding Techniques : Introduce pre-formed crystals to control nucleation and phase purity.
- Environmental Factors : Monitor humidity/temperature during crystallization, as moisture can induce hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
